molecular formula C24H20ClN5O2S B11412721 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B11412721
M. Wt: 478.0 g/mol
InChI Key: XUYGFPWGSYPQFI-UHFFFAOYSA-N
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Description

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and is further substituted with a chlorophenylmethyl group and a thiophenylmethyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core. This can be achieved by reacting 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under anhydrous conditions using potassium carbonate in dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenylmethyl group and a thiophenylmethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20ClN5O2S

Molecular Weight

478.0 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C24H20ClN5O2S/c25-19-9-3-1-6-16(19)15-29-23(32)18-8-2-4-10-20(18)30-21(27-28-24(29)30)11-12-22(31)26-14-17-7-5-13-33-17/h1-10,13H,11-12,14-15H2,(H,26,31)

InChI Key

XUYGFPWGSYPQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CS5)Cl

Origin of Product

United States

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